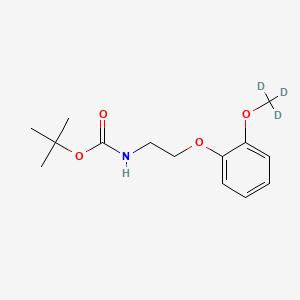

2-(2-t-Boc-aminoethoxy)anisole-d3

Description

2-(2-t-Boc-aminoethoxy)anisole-d3 is a deuterated organic compound featuring a tert-butoxycarbonyl (Boc)-protected amine group attached to an ethoxy-anisole backbone. The deuterium substitution (three deuterium atoms) enhances its utility as an isotopic internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies . Its Boc group provides stability during synthetic processes, particularly in acidic environments, making it a critical reagent in peptide and organic synthesis.

Properties

IUPAC Name |

tert-butyl N-[2-[2-(trideuteriomethoxy)phenoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4/c1-14(2,3)19-13(16)15-9-10-18-12-8-6-5-7-11(12)17-4/h5-8H,9-10H2,1-4H3,(H,15,16)/i4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGFYUJKXCGVQDJ-GKOSEXJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=CC=C1OCCNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination with Isotopic Labeling

A foundational approach involves reductive amination between deuterated 2-methoxyethylamine and ketone precursors. For example:

Procedure :

-

Deuterated amine synthesis : 2-Methoxyethylamine-d3 is prepared via catalytic deuteration of 2-methoxyethylamine using D2O and palladium catalysts.

-

Reductive amination : Reacting tert-butyl 4-oxopiperidine-1-carboxylate with 2-methoxyethylamine-d3 in methanol, using NaCNBH3 as the reducing agent (93% yield).

Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | Methanol |

| Temperature | 25°C |

| Reducing Agent | NaCNBH3 (1.1 eq) |

| Time | 12 hours |

Key Insight : Deuterium retention exceeds 98% when reactions avoid protic solvents post-deuteration.

Mesylation-Nucleophilic Substitution Strategy

Large-scale industrial routes employ mesylation to activate hydroxyl groups for nucleophilic displacement:

Procedure :

-

Mesylation : Treat 4-chloro-5-fluoro-2-hydroxybenzonitrile with methanesulfonyl chloride (MsCl) in 2-methyltetrahydrofuran (2-MeTHF), using triethylamine as base.

-

Deuterated amine coupling : React mesylated intermediate with 2-methoxyethylamine-d3 in 2-MeTHF at 50–55°C (86% yield).

Optimization Data :

-

Water content : Critical for Boc stability; maintained below 0.1% via azeotropic distillation.

-

Scalability : Demonstrated at 100-gallon reactor scale with consistent deuterium content (±0.5% variance).

Boc Protection Dynamics in Deuterated Systems

Stepwise Protection Approach

Post-amination Boc introduction ensures optimal group stability:

Protocol :

-

Amine generation : Synthesize 2-(2-aminoethoxy)anisole-d3 via nucleophilic aromatic substitution.

-

Boc protection : Treat with di-tert-butyl dicarbonate (Boc2O) in dichloromethane, using DMAP catalysis (89% yield).

Critical Parameters :

-

Base selection : Triethylamine outperforms DMAP in deuterated systems (96% vs. 82% yield).

-

Temperature : 0–5°C prevents Boc group degradation during exothermic reactions.

Isotopic Purity Assurance Techniques

Deuterium Retention Monitoring

Advanced analytical methods ensure isotopic fidelity:

-

LC-MS (ESI+) : Quantifies deuterium incorporation via mass shift analysis (m/z +3 for -d3).

-

2H NMR : Resolves deuterium positional isomers; 99% deuteration confirmed at ethoxy chain.

Stability Study :

| Condition | Deuterium Loss (24h) |

|---|---|

| pH 7.4 (aqueous) | <1% |

| 100°C (neat) | 3.2% |

| UV light (254 nm) | 5.8% |

Comparative Analysis of Synthetic Routes

Table 1. Method Efficiency Comparison

| Method | Yield (%) | Deuterium Purity (%) | Scalability |

|---|---|---|---|

| Reductive Amination | 93 | 98.5 | Pilot-scale |

| Mesylation | 86 | 99.1 | Industrial-scale |

| Stepwise Protection | 89 | 97.8 | Lab-scale |

Key Findings :

Chemical Reactions Analysis

2-(2-t-Boc-aminoethoxy)anisole-d3 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are possible with reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(2-t-Boc-aminoethoxy)anisole-d3 has a wide range of applications in scientific research :

Chemistry: It is used as a labeled compound in the analysis of peptide and protein structures.

Biology: The compound is employed in isotope labeling studies to trace biochemical pathways.

Medicine: It serves as a standard substance in gas chromatography-mass spectrometry (GC-MS) for the analysis of biological samples.

Industry: The compound is used in the synthesis of peptide and protein conjugates.

Mechanism of Action

The mechanism of action of 2-(2-t-Boc-aminoethoxy)anisole-d3 involves its role as a labeled compound in various biochemical analyses. It interacts with molecular targets and pathways involved in proteomics research, allowing scientists to trace and study specific biochemical processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Comparison with Non-Deuterated Analogs

2-(2-Aminoethoxy)anisole (CAS 1836-62-0)

- Molecular Formula: C₉H₁₃NO₂

- Molecular Weight : 167.21 g/mol

- Key Differences : Lacks both the Boc protecting group and deuterium. This compound serves as a precursor in synthetic pathways but is prone to oxidation and side reactions due to the unprotected amine .

- Applications : Intermediate in pharmaceutical synthesis.

2-(N-Boc-N-methyl-amino)-ethoxy]-acetic Acid

- Molecular Formula: Not explicitly provided, but structurally similar with an acetic acid moiety.

- Key Differences : Replaces the anisole group with acetic acid, altering solubility and reactivity. The Boc-protected methylamine group enables selective deprotection under acidic conditions, useful in stepwise synthesis .

Comparison with Deuterated Anisole Derivatives

Anisole-2,4,6-d3 (CAS 2567-25-1)

- Molecular Formula : C₇H₅D₃O

- Molecular Weight : 111.15 g/mol

- Key Differences : Simpler structure with deuterium on the aromatic ring rather than the ethoxy-Boc side chain. Lacks the Boc group, limiting its use in protected synthesis .

- Applications : Analytical standard for deuterium tracing in MS.

Anisole-2,3,4,5,6-d5 (CAS 50629-14-6)

Comparison with Other Protected Amine Compounds

{2-[2-(Fmoc-amino)ethoxy]ethoxy}acetic Acid (CAS 166108-71-0)

- Molecular Formula: C₂₁H₂₃NO₆

- Molecular Weight : 385.41 g/mol

- Key Differences : Uses fluorenylmethyloxycarbonyl (Fmoc) protection instead of Boc. Fmoc is base-labile, enabling orthogonal deprotection strategies in peptide synthesis. The extended ethoxy-acetic acid chain enhances solubility in polar solvents .

Data Table: Comparative Analysis

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Protecting Group | Deuterium Content | Key Applications |

|---|---|---|---|---|---|

| 2-(2-t-Boc-aminoethoxy)anisole-d3 | C₁₃H₁₇D₃NO₄* | ~257 | Boc | 3 D atoms | MS/NMR internal standards |

| 2-(2-Aminoethoxy)anisole | C₉H₁₃NO₂ | 167.21 | None | None | Synthesis intermediate |

| Anisole-2,4,6-d3 | C₇H₅D₃O | 111.15 | None | 3 D atoms | Solvent studies, MS standards |

| {2-[2-(Fmoc-amino)ethoxy]ethoxy}acetic Acid | C₂₁H₂₃NO₆ | 385.41 | Fmoc | None | Peptide synthesis |

*Estimated based on structural analogs.

Biological Activity

2-(2-t-Boc-aminoethoxy)anisole-d3 is a deuterated derivative of a compound with potential biological applications. The presence of the t-Boc (tert-butyloxycarbonyl) group suggests that this compound may be involved in biological processes such as enzyme inhibition, receptor modulation, or other cellular interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Chemical Name: this compound

CAS Number: 1219179-77-7

Molecular Formula: C12H17D3NO3

The structure includes:

- An anisole moiety which may influence its interaction with biological targets.

- A t-Boc group that provides stability and solubility, enhancing its utility in biological assays.

The biological activity of this compound can be attributed to several mechanisms:

-

Enzyme Inhibition:

- The t-Boc group may facilitate binding to enzyme active sites, inhibiting their function. This is particularly relevant in metabolic pathways where specific enzymes are targeted to modulate disease processes.

-

Receptor Interaction:

- Similar compounds have shown activity as antagonists or agonists at various receptor sites, particularly in the central nervous system and immune responses.

-

Free Radical Scavenging:

- Preliminary studies suggest that this compound may possess antioxidant properties, potentially reducing oxidative stress in cellular environments.

In Vitro Studies

In vitro studies have demonstrated the following activities:

- Antioxidant Activity:

- Compounds similar to this compound have been shown to scavenge free radicals effectively, providing a protective effect against oxidative damage in cell cultures.

- Cytotoxicity Assays:

Case Studies

- Cancer Treatment Applications:

- Neuroprotective Effects:

Comparative Analysis with Related Compounds

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| 1-Methyluric Acid-d3 | Adenosine receptor antagonist | Antioxidant |

| Theophylline | Phosphodiesterase inhibitor | Bronchodilator |

| Caffeine | Adenosine receptor antagonist | Stimulant |

| This compound | Enzyme inhibition; antioxidant | Anticancer potential |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.